molecular formula C17H23N5OS B425347 3-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-ylamine

3-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-ylamine

Cat. No.: B425347
M. Wt: 345.5g/mol
InChI Key: QZNWCSWJOCOBJF-UHFFFAOYSA-N
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Description

3-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-ylamine typically involves multiple steps. One common method involves the S-alkylation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium, followed by the reduction of the resulting ketone . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-ylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific pH levels.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted triazole derivatives

Mechanism of Action

The mechanism of action of 3-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-ylamine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to antimicrobial effects. Additionally, the phenyl and piperidine groups can interact with cell membranes, disrupting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
  • 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 3-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-ylamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H23N5OS

Molecular Weight

345.5g/mol

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone

InChI

InChI=1S/C17H23N5OS/c1-12-7-6-8-13(2)21(12)15(23)11-24-17-20-19-16(22(17)18)14-9-4-3-5-10-14/h3-5,9-10,12-13H,6-8,11,18H2,1-2H3

InChI Key

QZNWCSWJOCOBJF-UHFFFAOYSA-N

SMILES

CC1CCCC(N1C(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)C

Canonical SMILES

CC1CCCC(N1C(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)C

Origin of Product

United States

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